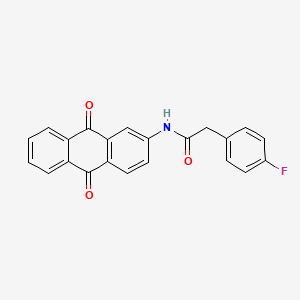

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide: is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, and a fluorophenylacetamide moiety attached to the 2 position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with anthracene, which is oxidized to form 9,10-anthraquinone.

Formation of Intermediate: The 9,10-anthraquinone is then reacted with 2-(4-fluorophenyl)acetic acid in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride.

Amidation Reaction: The acyl chloride is then reacted with ammonia or an amine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide is in the realm of oncology. The compound's structure suggests that it may exhibit anticancer properties similar to other anthracene derivatives.

Case Studies and Findings

- In Vitro Studies : Research has indicated that compounds with similar anthracene structures can inhibit the growth of various cancer cell lines. For instance, derivatives have shown promising results against human breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-8) cell lines, with significant percent growth inhibitions reported .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of critical signaling pathways that promote tumor growth. Studies have suggested that compounds targeting these pathways can lead to enhanced therapeutic efficacy .

Antimicrobial Properties

This compound may also possess antimicrobial properties. This application is particularly relevant given the increasing resistance of pathogens to conventional antibiotics.

Research Insights

- Antibacterial Activity : Preliminary studies have shown that compounds with similar structures exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 32 µg/mL to 128 µg/mL.

- Fungal Inhibition : Additionally, some derivatives have demonstrated antifungal activity against Candida albicans, indicating a broad spectrum of antimicrobial potential .

Material Science Applications

Beyond its biological applications, this compound has potential uses in material science.

Properties and Uses

- Photophysical Properties : The compound's unique structure may allow it to be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its photophysical characteristics. Research into similar anthracene derivatives has highlighted their effectiveness as luminescent materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure yield and purity.

Synthesis Techniques

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Anthraquinone: The parent compound of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide, which lacks the fluorophenylacetamide moiety.

2-(4-Fluorophenyl)acetic acid: A precursor in the synthesis of the target compound.

9,10-Anthraquinone derivatives: Compounds with similar structures but different substituents at the 2 position.

Uniqueness

The uniqueness of this compound lies in its specific combination of the anthraquinone core and the fluorophenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dioxoanthracene moiety and a fluorophenyl acetamide group. The synthesis typically involves the reaction of anthraquinone derivatives with acetamide compounds, leading to the formation of the target molecule. Characterization of the compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

| Property | Value |

|---|---|

| Molecular Formula | C19H18FNO3 |

| Molecular Weight | 321.35 g/mol |

| SMILES | O=C1C2=C(C(=O)C(=C2O)C3=CC=CC=C31)=O)C(C4=CC=C(C=C4)F)=O |

| Solubility | Soluble in DMSO |

Antioxidant Properties

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. This is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been quantified using various assays, including DPPH and ABTS radical scavenging tests, showing promising results compared to standard antioxidants .

Antiplatelet Activity

In vitro studies have indicated that this compound possesses antiplatelet properties, which could be beneficial in preventing thrombus formation. The mechanism appears to involve the inhibition of platelet aggregation pathways, making it a candidate for further research in cardiovascular therapies .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Case Study: In Vitro Cancer Cell Line Testing

A study tested the compound against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.3 |

| MCF-7 (Breast) | 12.8 |

| A549 (Lung) | 18.5 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Free Radical Scavenging : The dioxoanthracene moiety contributes to its ability to neutralize reactive oxygen species (ROS).

- Platelet Aggregation Inhibition : The fluorophenyl group may interact with specific receptors on platelets, disrupting aggregation.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells via mitochondrial signaling.

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FNO3/c23-14-7-5-13(6-8-14)11-20(25)24-15-9-10-18-19(12-15)22(27)17-4-2-1-3-16(17)21(18)26/h1-10,12H,11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIKUUKGCSEUKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.